Ethyl 2-cyano-3-fluorobenzoylformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

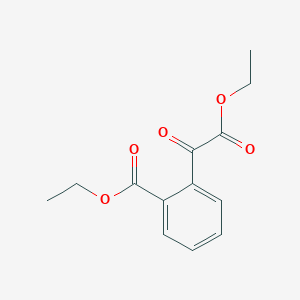

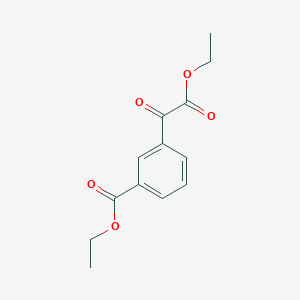

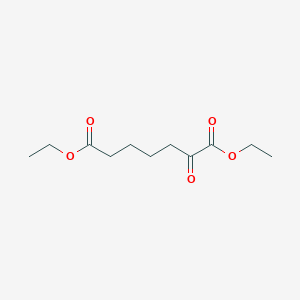

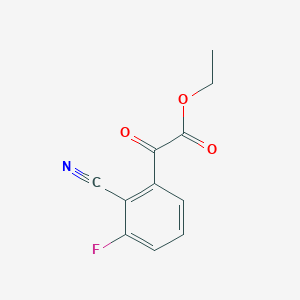

Ethyl 2-cyano-3-fluorobenzoylformate is a chemical compound categorized as an ethyl ester derivative. It has a molecular weight of 221.19 . The compound is a white solid in its physical form .

Molecular Structure Analysis

The IUPAC name for Ethyl 2-cyano-3-fluorobenzoylformate is ethyl (2-cyano-3-fluorophenyl) (oxo)acetate . The InChI code for this compound is 1S/C11H8FNO3/c1-2-16-11(15)10(14)7-4-3-5-9(12)8(7)6-13/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-fluorobenzoylformate is a white solid . It has a molecular weight of 221.19 . The linear formula of this compound is C11H8FNO3 .Applications De Recherche Scientifique

Synthesis of Complex Compounds

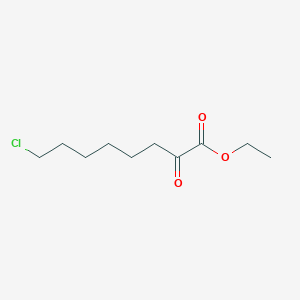

Ethyl 2-cyano-3-fluorobenzoylformate is involved in the synthesis of various complex compounds. For instance, it is used in the preparation of compounds like ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate, which exhibits distinct molecular structures and intramolecular hydrogen bonds (Zhang Dehua & Zhang Xiaoyan, 2008).

Role in Microwave-Assisted Reactions

It plays a significant role in microwave-assisted tandem intramolecular reactions. This includes its use in the exclusive formation of fluoro-substituted 2-ethylbenzo[b]furan-3-carbonitriles and ethyl 2-ethyl-benzo[b]furan-3-carboxylic acid esters, illustrating its versatility in chemical synthesis (V. Rao et al., 2005).

In Structural Modification and Preparation Methods

This compound is also crucial in the structural modification and development of new methods for the preparation of pharmaceutical analogs. An example is its reaction in the modification process of ofloxacin analogs, demonstrating its application in pharmaceutical chemistry (S. Rádl et al., 1991).

As a Precursor in Diverse Syntheses

Ethyl 2-cyano-3-fluorobenzoylformate serves as a versatile intermediate or precursor for the synthesis of various heterocycles. For example, it is used in creating trifluoromethyl heterocycles, showcasing its adaptability in synthetic organic chemistry (Mark A. Honey et al., 2012).

In Antirheumatic Drug Synthesis

It has applications in synthesizing compounds with potential antirheumatic effects, such as in the creation of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes (Y. Sherif & N. Hosny, 2014).

Mécanisme D'action

Safety and Hazards

The safety data sheet for Ethyl 2-cyano-3-fluorobenzoylformate recommends avoiding contact with skin and eyes . In case of eye contact, it is advised to rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If ingested, it is recommended to clean the mouth with water and seek medical attention .

Propriétés

IUPAC Name |

ethyl 2-(2-cyano-3-fluorophenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-2-16-11(15)10(14)7-4-3-5-9(12)8(7)6-13/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFUAMDMVMUFAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C(=CC=C1)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3-fluorobenzoylformate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.